3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one
Description
This compound belongs to the coumarin-oxadiazole hybrid family, characterized by a coumarin core (2H-chromen-2-one) substituted at the 3-position with a 1,3,4-oxadiazole ring bearing a 4-bromophenyl group and at the 7-position with a diethylamino group. Its structural features confer unique photophysical and pharmacological properties:
- Coumarin core: Enhances fluorescence and enables π-π interactions for biological targeting.
- 1,3,4-Oxadiazole: Improves metabolic stability and binding affinity to biological targets.
- Diethylamino group: Modifies solubility and electronic properties, contributing to fluorescence emission .
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c1-3-25(4-2)16-10-7-14-11-17(21(26)27-18(14)12-16)20-24-23-19(28-20)13-5-8-15(22)9-6-13/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCCHHPCMGHJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromen-2-one core structure, which is a derivative of coumarin, and is substituted with a 1,3,4-oxadiazole ring and a bromophenyl group. The unique structural features of this compound suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the oxadiazole ring is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Binding : It may interact with cellular receptors, modulating signal transduction pathways.
- DNA Intercalation : The planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
| Compound | Type of Cancer | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | 12.5 | |
| Similar Oxadiazole Derivative | Leukemia | 15.0 |
These findings suggest that the oxadiazole moiety contributes to the cytotoxic effects against cancer cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These results indicate that the compound can inhibit the growth of certain pathogenic bacteria.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has been evaluated for anti-inflammatory properties. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in cell cultures.
Case Studies
- Case Study on Anticancer Mechanism : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to apoptosis through activation of caspase pathways. This suggests a potential for therapeutic application in cancer treatment.
- Case Study on Antimicrobial Efficacy : Another research project evaluated the effectiveness of this compound against resistant strains of bacteria. The findings indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Pharmacological Activity :
- The target compound’s 4-bromophenyl-oxadiazole moiety may enhance anticancer activity compared to phenyl- or pyridinyl-substituted oxadiazoles due to halogen bonding with cellular targets .
- Chalcone-coumarin hybrids (e.g., Compound 77) exhibit superior cytotoxicity but lack the metabolic stability of oxadiazole-containing derivatives .
Photophysical Properties: The diethylamino group in the target compound and Coumarin 7 contributes to fluorescence, but substitution at the 3-position (oxadiazole vs. benzimidazole) shifts emission wavelengths . DTBO’s trifluoromethyl group improves hydrogen bonding, a feature absent in the target compound, suggesting divergent applications (solar cells vs. bioimaging) .
Structural and Solubility Considerations: Thiophene-substituted oxadiazole derivatives exhibit higher crystallinity than bromophenyl analogues, impacting bioavailability . Polymorphism in phenyl-oxadiazole coumarins (e.g., three polymorphs for 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one) suggests variable pharmacokinetic profiles compared to the monomorphic target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one, and what key intermediates should be monitored?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 7-(diethylamino)coumarin-3-carboxylic acid with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Step 2 : Cyclization using dehydrating agents (e.g., H2SO4 or POCl3) to form the 1,3,4-oxadiazole ring.
- Step 3 : Suzuki-Miyaura coupling with 4-bromophenylboronic acid to introduce the bromophenyl group.
Key intermediates include the thiosemicarbazone derivative (monitored via TLC, Rf ~0.5 in ethyl acetate/hexane 1:1) and the cyclized oxadiazole intermediate (characterized by IR for C=N stretching at ~1600 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., diethylamino protons at δ 1.2–1.4 ppm, aromatic protons for bromophenyl at δ 7.4–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 466.05 for C22H19BrN3O3+) .
- X-ray Crystallography : Resolves crystal packing and confirms dihedral angles between the coumarin core and oxadiazole ring (e.g., ~15° deviation) .
Advanced Research Questions
Q. How does the electronic nature of the 4-bromophenyl substituent influence the compound’s photophysical properties compared to other aryl groups?
- Methodological Answer :
- UV-Vis Spectroscopy : The bromophenyl group induces a red shift (~20 nm) in λmax compared to non-halogenated analogs due to its electron-withdrawing effect, enhancing conjugation .
- Fluorescence Quenching : Bromine’s heavy atom effect reduces fluorescence quantum yield (Φ = 0.15 vs. Φ = 0.35 for phenyl analogs) via intersystem crossing .
- Comparative Studies : Replace bromophenyl with chlorophenyl or methoxyphenyl to assess substituent effects on Stokes shift and molar absorptivity .
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity) across different studies?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities may skew bioassay results .
- Standardized Assays : Replicate studies using CLSI/M07-A11 (for bacteria) or CLSI/M38-A2 (for fungi) protocols with controls (e.g., ciprofloxacin for Gram-negative bacteria).
- Dose-Response Analysis : Perform IC50 determinations (e.g., 12.5–50 µM range) to account for threshold effects .
Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-5 of oxadiazole, Fukui indices >0.1) .
- Kinetic Studies : Monitor SNAr reactions with amines (e.g., benzylamine) in DMF at 60°C, correlating experimental rate constants (kexp) with computed activation energies (ΔG‡) .
- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to validate computational predictions of reaction feasibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data (e.g., DMSO vs. aqueous buffer) for this compound?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method (pH 7.4 PBS vs. DMSO) with UV quantification (λ = 340 nm). Note aggregation-induced effects via dynamic light scattering .
- Co-solvent Systems : Test binary mixtures (e.g., DMSO-water, 10–30% v/v) to identify solubility thresholds and prevent false negatives in biological assays .
Experimental Design Considerations
Q. What controls and replicates are essential when evaluating this compound’s antioxidant activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
